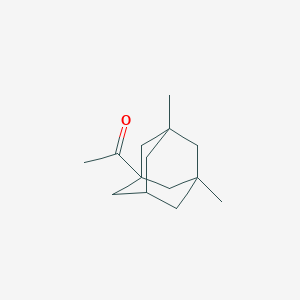
1-Acetyl-3,5-dimethyl Adamantane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Acetyl-3,5-dimethyl Adamantane-like structures typically involves multi-step chemical reactions. A practical method for synthesizing similar adamantane derivatives starts with the use of tertiary butyl alcohol under Ritter conditions, producing acetamido derivatives which are then hydrolyzed and converted into hydrochloride salts (Madhra, Sharma, & Khanduri, 2007).
Molecular Structure Analysis
Adamantane derivatives are known for their rigid, three-dimensional cage structures. The molecular structure is often confirmed through spectral and analytical data, including X-ray analysis for definitive structural elucidation (Kalita et al., 2017).
Applications De Recherche Scientifique
Affinity for σ Binding Site in Human Frontal Cortex 1-Amino-3,5-dimethyl-adamantane and its derivatives, including 1-acetyl-3,5-dimethyl adamantane, have been studied for their affinity to compete with 3H-pentazocine in homogenates of post-mortem human frontal cortex. The research suggests that these compounds, at therapeutic concentrations, may not interact with the σ binding site, highlighting their potential specificities and applications in neuroscience (Kornhuber, Schoppmeyer, & Riederer, 1993).
In Vitro Characterization of Adamantane Derivatives A study conducted in vitro evaluated the effect of adamantane derivatives, including 1-acetyl-3,5-dimethyl adamantane, on NMDA receptors expressed in cortical neuron cultures. The results indicate that these derivatives reduce NMDA-evoked currents, suggesting their potential in treating neurodegenerative disorders (Losi et al., 2006).
Synthesis and Characterization for Polymer Applications In the field of material science, 1-acetyl-3,5-dimethyl adamantane has been utilized in the synthesis of novel polyimides. These polyimides, derived from adamantane-containing diamines, exhibit high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties, making them suitable for optical and optoelectronic applications (Miao et al., 2020).
Biocatalytic Oxidation of Adamantane Frameworks Another study explored the use of ester protecting groups and the modification of amine to amide for more efficient and selective biocatalytic oxidation of adamantane frameworks. This research highlights the versatility of 1-acetyl-3,5-dimethyl adamantane in biochemical applications (Sarkar et al., 2016).
Safety And Hazards
Orientations Futures
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . This suggests a promising future for the study and application of 1-Acetyl-3,5-dimethyl Adamantane and similar compounds.
Propriétés
IUPAC Name |
1-(3,5-dimethyl-1-adamantyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-10(15)14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLDWXYQFICXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC3CC(C1)(CC(C3)(C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3,5-dimethyl Adamantane | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


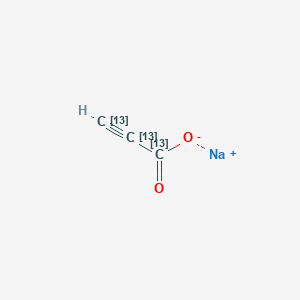
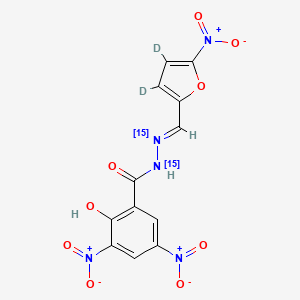
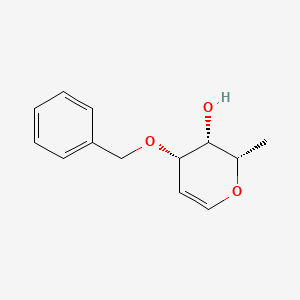
![2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B1147141.png)

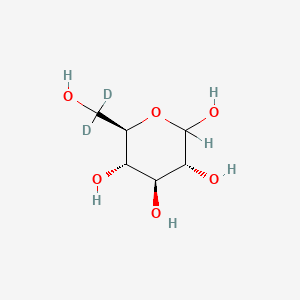
![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)